3-Methylisonicotinic acid
Overview
Description
3-Methylisonicotinic acid is a derivative of isonicotinic acid, which is itself a derivative of nicotinic acid, also known as niacin or vitamin B3. While the provided papers do not directly discuss 3-methylisonicotinic acid, they do provide insights into the chemistry of related compounds, which can be useful in understanding the synthesis, structure, and reactivity of 3-methylisonicotinic acid.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding how 3-methylisonicotinic acid might be synthesized. For example, the synthesis of 2-acetylnicotinic acid is described using various methods, including the treatment of nicotinic acid N-oxide with acetic anhydride and the use of palladium on charcoal as a catalyst . This suggests that similar methods could potentially be adapted for the synthesis of 3-methylisonicotinic acid by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-methylisonicotinic acid can be determined using techniques such as NMR, FT-IR, and X-ray diffraction . These techniques provide information about the arrangement of atoms within a molecule and can be used to deduce the structure of 3-methylisonicotinic acid by analogy.
Chemical Reactions Analysis
The reactivity of isonicotinic acid derivatives can be complex, involving various chemical transformations. For instance, the Warren reaction is used to test for the presence of 3-deoxyaldulosonic acid derivatives, which could be structurally related to 3-methylisonicotinic acid . Additionally, the synthesis of esters of dihydroisonicotinic acids and their subsequent reactions, such as hydrolysis and decarboxylation, provide insights into the types of chemical reactions that 3-methylisonicotinic acid might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid derivatives can be inferred from experimental and theoretical studies. For example, the characterization of nicotinic acid hydrazide includes an analysis of its vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials . These properties are crucial for understanding the behavior of 3-methylisonicotinic acid in different environments and can guide the development of applications for this compound.
Scientific Research Applications
1. Biochemical and Pharmaceutical Industry Applications
3-Methylisonicotinic acid, a derivative of nicotinic acid, plays a significant role in the biochemical and pharmaceutical industries. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid (nicotinic acid) using 1-dioctylphosphoryloctane with different diluents, emphasizing its importance in these industries. They found that the extraction efficiency increased with the TOPO composition concentration, highlighting the potential for efficient production and utilization in various applications (Kumar & Babu, 2009).
2. Vasorelaxation and Antioxidation Properties
The study of thionicotinic acid derivatives, including 3-methylisonicotinic acid, has revealed their potential in vasorelaxation and antioxidation. Prachayasittikul et al. (2010) examined the effects of these derivatives on rat thoracic aorta contraction and found that they exerted maximal vasorelaxation in a dose-dependent manner, albeit less effectively than acetylcholine-induced nitric oxide vasorelaxation. These findings suggest potential therapeutic applications of 3-methylisonicotinic acid in vascular health and antioxidation (Prachayasittikul et al., 2010).
3. Synthesis and Potential in Cancer Therapy
3-Methyleneoxindole, a cytotoxic metabolite of indole-3-acetic acid, has been synthesized from isatins, including 3-methylisonicotinic acid, indicating its potential use in cancer therapy. Rossiter (2002) demonstrated that this synthesis method is convenient, suggesting the significance of 3-methylisonicotinic acid in developing cancer treatment strategies (Rossiter, 2002).
4. Potential in Environmental Applications
The study by Santana et al. (2019) on the use of 3-hydroxyanthranilic acid, a fungal metabolite, in Fenton processes for dye decolorization, opens avenues for the potential use of 3-methylisonicotinic acid in environmental applications. This research demonstrates how these compounds can enhance the generation of reactive oxygen species and improve dye decolorization efficiencies, indicating a potential role for 3-methylisonicotinic acid in environmental remediation (Santana et al., 2019).
5. Industrial Production Methods
Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid from commercially available raw materials such as 3-methylpyridine. This highlights the importance of 3-methylisonicotinic acid in the industrial production of nicotinic acid, an essential nutrient and antipelagic agent (Lisicki et al., 2022).
Safety And Hazards
Future Directions
While specific future directions for 3-Methylisonicotinic acid are not mentioned, it’s worth noting that compounds similar to 3-Methylisonicotinic acid are used in the synthesis of drugs like isoniazid, which is used in the treatment of tuberculosis . This suggests potential applications in pharmaceutical research and development.
properties
IUPAC Name |
3-methylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAGAVKVRGYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960633 | |
Record name | 3-Methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisonicotinic acid | |
CAS RN |
40211-20-9, 4021-12-9 | |
Record name | 3-Methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-isonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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